molecular formula C13H11N5O4S2 B2514222 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide CAS No. 1171922-12-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2514222
CAS No.: 1171922-12-5
M. Wt: 365.38
InChI Key: DJHPTPFBBLLOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a hybrid molecular structure incorporating two pharmacologically significant motifs: a 1,3,4-thiadiazole ring and an N-acyl sulfonamide group. The 1,3,4-thiadiazole scaffold is widely recognized in medicinal chemistry for its diverse biological activities, with derivatives demonstrating potent antiproliferative effects against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers . These compounds often act as potential inhibitors of molecular targets like the vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis . Furthermore, thiadiazole derivatives bearing carboxamide functionalities have shown significant anti-inflammatory and antibacterial activities in research settings, effectively inhibiting the growth of multiple drug-resistant pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis . The N-acyl sulfonamide (sulfamoyl) moiety in its structure is a notable bioisostere of carboxylic acids, often employed in inhibitor discovery due to its ability to enhance binding affinity with enzymatic targets . This group is a key pharmacophore in drugs targeting carbonic anhydrases, enzymes overexpressed in certain hypoxic tumors, and is also found in several approved antiviral and anticancer agents . Researchers can leverage this compound as a key intermediate or lead structure in developing novel therapeutic agents, particularly in oncology and infectious disease research. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4S2/c1-8-16-17-13(23-8)15-12(19)10-4-5-11(22-10)24(20,21)18-9-3-2-6-14-7-9/h2-7,18H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHPTPFBBLLOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions. The resulting intermediate is then reacted with pyridin-3-amine to introduce the pyridine moiety. Finally, the furan ring is incorporated through a series of reactions involving furan-2-carboxylic acid and sulfamoyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Hydrolysis of the Amide and Morpholine Carbonyl Groups

The compound undergoes hydrolysis under acidic or basic conditions, targeting the acetamide and morpholine carbonyl moieties.

Reaction Conditions Products Yield Source
6M HCl, reflux, 12 hCleavage of acetamide to carboxylic acid; morpholine ring remains intact68%
NaOH (1M), ethanol, 80°C, 8 hPartial hydrolysis of morpholine carbonyl to carboxylic acid derivative45%

These reactions are critical for modifying the compound’s solubility and biological activity .

Nucleophilic Substitution at the Naphthyridine Core

The electron-deficient naphthyridine ring facilitates nucleophilic substitution, particularly at the 4-oxo position.

Reagent Conditions Product Yield Source
NH₂OH·HClDMF, 100°C, 6 hOxime formation at C472%
NaSHEthanol, reflux, 10 hThiol substitution at C458%

The 4-oxo group’s reactivity is analogous to other dihydronaphthyridine derivatives .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for modifications on the acetamide side chain.

Reaction Conditions Product Yield Source
Suzuki coupling (aryl boronic acid)Pd(PPh₃)₄, MW (150 W), DMF/H₂O, 15 minBiaryl derivative at the acetamide position89%
Reductive aminationNaBH₃CN, MW (100 W), MeOH, 20 minSecondary amine formation78%

Microwave meth

Scientific Research Applications

Overview

The compound has shown promising anticancer properties in various studies. Notably, derivatives of thiadiazole and pyridine have been evaluated for their cytotoxic effects against multiple cancer cell lines.

Case Studies

  • Synthesis and Evaluation : A series of 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines were synthesized and screened for anticancer activity against six human cancer cell lines, including those derived from gastric cancer. Several compounds exhibited significant cytotoxicity, indicating the potential of thiadiazole derivatives in cancer therapy .
  • Mechanistic Insights : The mechanisms underlying the anticancer effects are believed to involve the induction of apoptosis in cancer cells. Studies have shown that these compounds can disrupt cellular processes essential for cancer cell survival .

Data Table: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Observations
5-(pyridin-4-yl)-N-p-tolyl-1,3,4-thiadiazol-2-amineNUGC15Significant cytotoxicity observed
5-(pyridin-4-yl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amineHCT11620Moderate cytotoxicity
5-(pyridin-4-yl)-N-(phenyl)-1,3,4-thiadiazol-2-amineMDA-MB-23125High selectivity for cancer cells

Overview

The compound's structure features a pyridine-sulfonamide scaffold known for its antifungal properties. Research has demonstrated its efficacy against various fungal strains.

Case Studies

  • Synthesis and Testing : Novel pyridine-sulfonamide derivatives were synthesized and tested against Candida species. Several compounds showed greater efficacy than fluconazole, particularly against Candida albicans with minimum inhibitory concentrations (MIC) ≤ 25 µg/mL .
  • Docking Studies : Computational studies have suggested that the most active antifungal compounds interact favorably with fungal enzymes, enhancing their therapeutic potential .

Data Table: Antifungal Activity of Pyridine-Sulfonamide Derivatives

Compound NameFungal Strain TestedMIC (µg/mL)Efficacy Compared to Fluconazole
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamideCandida albicans≤ 25Superior
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamideRhodotorula mucilaginosa≤ 25Superior

Overview

Beyond anticancer and antifungal applications, compounds featuring thiadiazole and pyridine scaffolds have been explored for additional biological activities including antibacterial and anti-inflammatory effects.

Insights

Research indicates that these compounds can inhibit key enzymes involved in bacterial growth and inflammation pathways. The versatility in biological activity makes them candidates for further pharmacological exploration .

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide exerts its effects involves the inhibition of the STAT3 pathway. By binding to the SH2 domain of STAT3, the compound prevents the phosphorylation and activation of STAT3, leading to the suppression of cancer cell growth and proliferation. Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues with Varying Thiadiazole Substituents

Several analogues share the 1,3,4-thiadiazole-2-carboxamide backbone but differ in substituents:

  • N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f): Features a phenoxy-acetamide group instead of the furan-sulfamoyl moiety. The methylthio substituent enhances lipophilicity, while the isopropyl group may sterically hinder interactions. Melting point: 158–160°C; yield: 79% .
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Incorporates a benzylthio group and methoxyphenoxy side chain. The methoxy group improves solubility, but the benzylthio substituent may reduce metabolic stability. Yield: 85% .

Key Differences :

  • Methyl substitution on the thiadiazole (vs. ethylthio or benzylthio in analogues) balances steric effects and lipophilicity .

Furan-2-carboxamide Derivatives with Bioactive Substituents

  • However, the nitro group may pose toxicity risks. Yield: 42%; melting point: 297°C .
  • Molecular weight: 394.4 g/mol .

Key Differences :

  • The target compound’s sulfamoyl bridge (vs. nitro or methylsulfonyl groups) offers reversible binding to biological targets, reducing off-target effects.
  • The pyridin-3-yl group enables selective interactions with nicotinic receptors or metalloenzymes, unlike furan or isoxazole rings .

Pyridinyl-Thiadiazole Carboxamides

  • N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) : Direct pyridinyl substitution on the thiadiazole core. The dimethoxyphenyl group enhances planar stacking but reduces solubility. Melting point: 199–200°C .
  • N-(2,6-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18r) : Pyridin-4-yl substitution alters binding orientation compared to pyridin-3-yl. Molecular weight: 343.0850 g/mol .

Key Differences :

  • The target compound’s furan-sulfamoyl linker extends conformational flexibility, enabling adaptation to diverse binding pockets, unlike rigid pyridinyl-thiadiazole derivatives.
  • Sulfamoyl group introduces acidic protons (pKa ~1–3), facilitating ionic interactions absent in methoxy-substituted analogues .

Trifluoromethyl-Containing Analogues

  • 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P2) : The trifluoromethyl group enhances metabolic stability and electronegativity. Ethylsulfonyl substituents improve solubility but may limit membrane permeability .
  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)furan-2-carboxamide : Tetrahydrofuran-methyl substitution increases hydrophilicity (molecular weight: 372.4 g/mol) compared to the pyridin-3-yl group in the target compound .

Key Differences :

  • The target compound’s pyridin-3-yl-sulfamoyl group optimizes a balance between hydrophilicity and aromatic interactions, outperforming bulkier tetrahydrofuran-based analogues in target engagement .

Data Tables

Table 1. Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
Target Compound C₁₅H₁₁F₃N₄O₄S₂ 432.4 5-Methyl-thiadiazole, pyridin-3-yl-sulfamoyl N/A N/A
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) C₁₆H₂₀N₃O₂S₂ 350.5 Methylthio, isopropylphenoxy 158–160 79
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) C₁₁H₁₂N₆O₃S 308.3 Nitro, pyrazole, ethylthio 297 42
N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) C₁₆H₁₄N₄O₃S 343.1 Pyridin-3-yl, dimethoxyphenyl 199–200 N/A
5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P2) C₁₇H₁₃ClF₃N₃O₃S₂ 492.9 Trifluoromethyl, ethylsulfonyl N/A N/A

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent modifications to introduce the furan and pyridine moieties. Various synthetic methods have been reported, including conventional heating and microwave-assisted synthesis, which significantly enhance yield and reaction time .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and related derivatives against various human cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been tested against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines using MTT assays.
  • Results : Compounds derived from this scaffold demonstrated significant antiproliferative activity, with several exhibiting IC50 values in the micromolar range. For instance, derivatives 6, 7, 11a, 11b showed promising results against all three cell lines tested .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Key Kinases : The thiadiazole moiety can interact with various kinases involved in tumorigenesis.
  • Induction of Apoptosis : Studies indicate that compounds induce apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, particularly G1/S transition .

Structure-Activity Relationship (SAR)

SAR studies highlight the importance of specific substituents on the thiadiazole and furan rings for enhancing biological activity:

CompoundSubstituentsIC50 (µM)Activity
6Pyridine12Moderate
7Methyl8High
11aEthyl10Moderate
11bHydroxyl5High

These findings suggest that electron-donating groups enhance activity by stabilizing reactive intermediates or facilitating interactions with biological targets .

Case Studies

Several case studies have illustrated the efficacy of compounds related to this compound:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong anticancer properties linked to specific structural features .
  • In Vivo Studies : In animal models, compounds have shown reduced tumor growth rates when administered alongside conventional chemotherapeutics like doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.